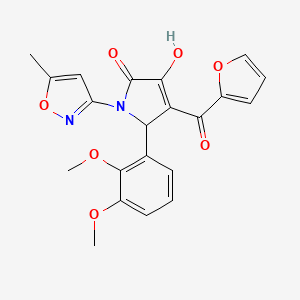![molecular formula C18H25N3S B12156622 2,7-Dimethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12156622.png)
2,7-Dimethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound featuring a benzothieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common route includes:
Formation of the Benzothieno[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the intermediate benzothieno[2,3-d]pyrimidine compound.
Methylation: The final step involves methylation at specific positions on the core structure, typically using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base (e.g., triethylamine) are common.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various N-substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its structural features may interact with specific biological targets, making it a candidate for therapeutic applications.
Medicine
In medicine, research focuses on its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. The compound’s ability to modulate biological pathways is of particular interest.
Industry
Industrially, the compound may be used in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biological effects. For example, it may inhibit a key enzyme in a metabolic pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dimethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydroquinoline
- 2,7-Dimethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydroisoquinoline
Uniqueness
Compared to similar compounds, 2,7-Dimethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is unique due to the presence of the benzothieno[2,3-d]pyrimidine core. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H25N3S |
|---|---|
Molecular Weight |
315.5 g/mol |
IUPAC Name |
2,7-dimethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H25N3S/c1-11-6-8-21(9-7-11)17-16-14-5-4-12(2)10-15(14)22-18(16)20-13(3)19-17/h11-12H,4-10H2,1-3H3 |
InChI Key |
PVGYHDJWLLZJJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=C3C4=C(CC(CC4)C)SC3=NC(=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methylphenyl)methylideneamino]acetamide](/img/structure/B12156542.png)
![(4E)-5-(2,3-dimethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12156548.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-pyridylmethyl)acetamide](/img/structure/B12156555.png)
![3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-(phenylcarbonyl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12156558.png)
![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide](/img/structure/B12156564.png)
![N-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)picolinamide](/img/structure/B12156571.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1-isopropyl-1H-indol-3-yl)acetamide](/img/structure/B12156578.png)
![N-[2-(dimethylsulfamoyl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B12156601.png)

![Tert-butyl 4-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12156616.png)
![(5Z)-3-(3-fluorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12156617.png)
![4-fluoro-N-[3-(trifluoromethyl)piperidine-1-carbothioyl]benzamide](/img/structure/B12156620.png)

![N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B12156632.png)
